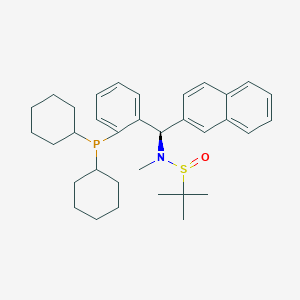
P-Phthalaldehydebis(guanylhydraone) hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P-Phthalaldehydebis(guanylhydraone) hydrochloride typically involves the reaction of phthalaldehyde with guanylhydrazone derivatives. The reaction is often facilitated by microwave irradiation, which enhances the yield and reduces the reaction time . The process involves the following steps:
Preparation of Guanylhydrazone Derivatives: Aromatic ketones are reacted with aminoguanidine hydrochloride under microwave irradiation to form guanylhydrazone derivatives.
Formation of P-Phthalaldehydebis(guanylhydraone): The guanylhydrazone derivatives are then reacted with phthalaldehyde to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: P-Phthalaldehydebis(guanylhydraone) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the guanylhydrazone groups to aminoguanidine derivatives.
Substitution: The compound can undergo substitution reactions, where the guanylhydrazone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium cyanoborohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include aminoguanidine derivatives, substituted guanylhydrazones, and corresponding oxides .
科学的研究の応用
P-Phthalaldehydebis(guanylhydraone) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other guanylhydrazone derivatives.
Biology: Exhibits anticancer properties and is used in studies related to cancer treatment.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
作用機序
フタラールデヒドビス(グアニルヒドラゾン)塩酸塩の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。グアニルヒドラゾン基は、アセチルコリンエステラーゼなどの酵素の活性を阻害し、アセチルコリンなどの神経伝達物質のレベルを上昇させる可能性があります。 この機序は、アルツハイマー病などの神経変性疾患の治療において特に重要です .
類似化合物:
- 1-メチルピリジン-2-カルバルデヒドグアニルヒドラゾン
- 2,4-ジニトロベンズアルデヒドグアニルヒドラゾン
- アミノグアニジンテトラヒドロピラン誘導体
比較: フタラールデヒドビス(グアニルヒドラゾン)塩酸塩は、2つのグアニルヒドラゾン基を持つため、他の類似化合物と比較して、生物活性が向上しています。 さまざまな化学反応を起こす能力と幅広い用途から、科学研究における貴重な化合物となっています .
類似化合物との比較
- 1-Methylpyridine-2-carboxaldehyde guanylhydrazone
- 2,4-Dinitrobenzaldehyde guanylhydrazone
- Aminoguanidine tetrahydropyran derivatives
Comparison: P-Phthalaldehydebis(guanylhydraone) hydrochloride is unique due to its dual guanylhydrazone groups, which enhance its biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
特性
CAS番号 |
62580-72-7 |
|---|---|
分子式 |
C10H15ClN8 |
分子量 |
282.73 g/mol |
IUPAC名 |
2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C10H14N8.ClH/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14;/h1-6H,(H4,11,12,17)(H4,13,14,18);1H/b15-5+,16-6+; |
InChIキー |
XOXSSXHWIKBHIS-DURSIFSFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N.Cl |
正規SMILES |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl |
関連するCAS |
1945-65-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B12298982.png)

![Pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B12299003.png)
![2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid](/img/structure/B12299021.png)
![[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B12299027.png)





![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

